1-(2-Methylbut-3-yn-2-ylamino)propan-2-one
Overview
Description
1-(2-Methylbut-3-yn-2-ylamino)propan-2-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one is not explicitly mentioned in the search results. However, related compounds such as 2-Methylbut-3-yn-2-ol are synthesized from the condensation of acetylene and acetone2. This reaction can be promoted with base or with Lewis acid catalysts2.Molecular Structure Analysis
The InChI code for 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one is 1S/C8H13NO/c1-6-8(4,5)9-7(2)3/h1,7,9H,2-5H31. This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches and information exchange between scientists.
Chemical Reactions Analysis
The specific chemical reactions involving 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not detailed in the search results. However, related compounds such as 2-Methylbut-3-yn-2-ol are used as a monoprotected version of acetylene2. After arylation at carbon, the acetone can be removed with base2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not explicitly mentioned in the search results. However, related compounds such as (2-methylbut-3-yn-2-yl)(propan-2-yl)amine have a molecular weight of 125.21 and a melting point of 26-28°C3.Safety And Hazards
The safety and hazards associated with 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not detailed in the search results. However, it’s important to note that this compound is not intended for human or veterinary use1. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The future directions for research involving 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not specified in the search results. However, given its use in research, potential future directions could involve further exploration of its chemical properties, potential applications, and synthesis methods.
properties
IUPAC Name |
1-(2-methylbut-3-yn-2-ylamino)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-8(3,4)9-6-7(2)10/h1,9H,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXJZHZRUZUKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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